![molecular formula C28H24FN5O2 B2374501 N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,2-diphenylacetamide CAS No. 922048-02-0](/img/structure/B2374501.png)

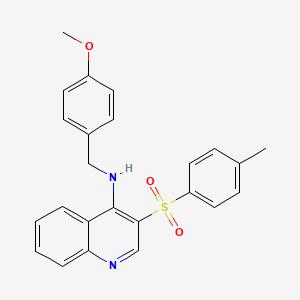

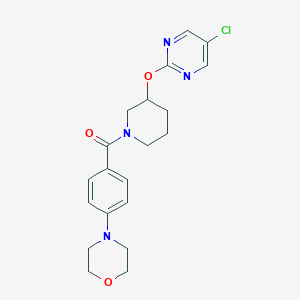

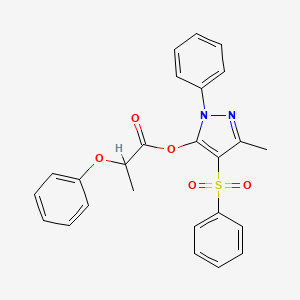

N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,2-diphenylacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,2-diphenylacetamide is a useful research compound. Its molecular formula is C28H24FN5O2 and its molecular weight is 481.531. The purity is usually 95%.

BenchChem offers high-quality N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,2-diphenylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,2-diphenylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Antitumor Activity

Pyrazolines and their derivatives have garnered attention due to their antitumor properties. These compounds exhibit cytotoxic effects against cancer cells by interfering with cell division, inducing apoptosis, and inhibiting tumor growth. Researchers have explored their potential as novel chemotherapeutic agents, particularly in the treatment of various cancers .

Antioxidant Properties

Oxidative stress plays a crucial role in various diseases. Compounds like pyrazolines can act as antioxidants, scavenging free radicals and reactive oxygen species (ROS). By reducing oxidative damage, they may contribute to overall cellular health and protect against conditions associated with excess ROS .

Anti-Inflammatory Effects

Pyrazoline derivatives have demonstrated anti-inflammatory activity. They modulate inflammatory pathways, potentially alleviating symptoms in conditions such as arthritis, inflammatory bowel disease, and autoimmune disorders. Researchers continue to investigate their mechanisms of action and therapeutic potential .

Antiparasitic Activity

Certain pyrazolines exhibit antiparasitic effects. These compounds may interfere with the life cycle of parasites, making them promising candidates for the development of new antiparasitic drugs. Investigations have focused on their efficacy against protozoan and helminthic infections .

Neuroprotective Properties

In recent research, the newly synthesized pyrazoline derivative B4 was studied for its neurotoxic potential. It was found to affect acetylcholinesterase (AchE) activity in the brain of rainbow trout alevins. AchE is essential for normal nerve impulse transmission, and alterations in its activity can lead to behavioral changes and impaired movement. B4’s impact on AchE and its potential neuroprotective effects warrant further exploration .

Collagen Synthesis Inhibition

Collagen deposition plays a crucial role in fibrotic diseases. While not directly related to the compound , other pyrazoline derivatives have been investigated for their ability to inhibit collagen synthesis. For instance, compounds like N2,N4-bis(2-methoxyethyl)pyridine-2,4-dicarboxamide (HOE-077) and 2-(benzo[d][1,3]dioxol-5-yl)thiazole (CW209292) have shown promise in reducing collagen production in liver fibrosis models .

作用機序

Target of Action

The primary target of this compound is the Neuronal Nitric Oxide Synthase (nNOS) . nNOS is an enzyme that produces nitric oxide, a signaling molecule involved in various physiological and pathological processes in the nervous system.

Mode of Action

The compound interacts with its target, nNOS, by binding to the heme domain of the enzyme This interaction likely inhibits the enzyme’s activity, preventing it from producing nitric oxide

Pharmacokinetics

Some related compounds have been found to exhibit good permeability and low efflux in a caco-2 assay, suggesting potential oral bioavailability . These compounds also exhibited minimal off-target binding to 50 central nervous system receptors , which could suggest a favorable safety profile

特性

IUPAC Name |

N-[2-[5-[(3-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2,2-diphenylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H24FN5O2/c29-23-13-7-8-20(16-23)18-33-19-31-26-24(28(33)36)17-32-34(26)15-14-30-27(35)25(21-9-3-1-4-10-21)22-11-5-2-6-12-22/h1-13,16-17,19,25H,14-15,18H2,(H,30,35) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKFWRWGSTIUOST-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCCN3C4=C(C=N3)C(=O)N(C=N4)CC5=CC(=CC=C5)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H24FN5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-fluorophenyl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2374418.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2374423.png)

![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methylbutanamide](/img/structure/B2374428.png)

![4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2374429.png)

![N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2374432.png)

![Ethyl 4-((4-((1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2374433.png)

![6-chloro-N-{tricyclo[5.2.1.0^{2,6}]decan-8-yl}pyridine-3-carboxamide](/img/structure/B2374439.png)